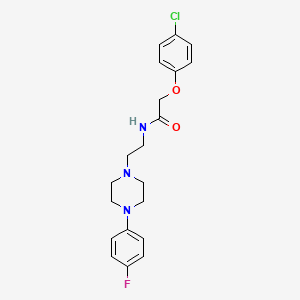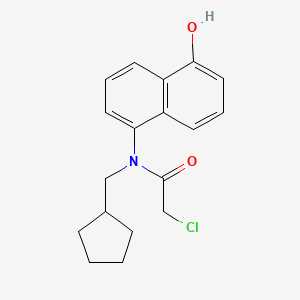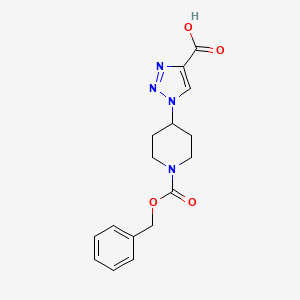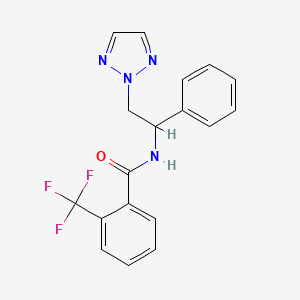
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Mitsunobu reaction and the Suzuki–Miyaura cross-coupling reaction .Aplicaciones Científicas De Investigación
Anticancer Applications
A study focused on the design, synthesis, and anticancer evaluation of substituted benzamides, including compounds structurally related to N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide. These compounds demonstrated moderate to excellent anticancer activity against several cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide. This suggests potential therapeutic applications in cancer treatment (Ravinaik et al., 2021).
Antiplasmodial Activity
Research into new acyl derivatives of 3-aminofurazanes, related in structure to the query compound, demonstrated promising activity against strains of Plasmodium falciparum, the causative agent of malaria. The study revealed structure-activity relationships critical for antiplasmodial efficacy, with benzamides showing significant potential. This opens avenues for developing novel antimalarial agents (Hermann et al., 2021).
Anti-Influenza Virus Activity
A novel route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored for remarkable antiavian influenza virus activity. Among the synthesized compounds, several demonstrated significant antiviral activities, highlighting the potential of such benzamide derivatives in developing antiviral therapeutics (Hebishy et al., 2020).
Photo-Physical Characteristics
The synthesis and study of photo-physical characteristics of compounds inspired by Excited-State Intramolecular Proton Transfer (ESIPT), including benzamide derivatives, showcased their potential in fluorescent applications. These compounds exhibit dual emission characteristics and are thermally stable, suggesting their use in fluorescent materials and sensors (Padalkar et al., 2011).
Melanoma Cytotoxicity
Research on alkylating benzamides with melanoma cytotoxicity revealed that benzamide derivatives conjugated with alkylating cytostatics show enhanced toxicity against melanoma cells compared to the parent compounds. This indicates the potential of benzamide derivatives in targeted drug delivery for melanoma therapy (Wolf et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)15-9-5-4-8-14(15)17(26)24-16(12-25-22-10-11-23-25)13-6-2-1-3-7-13/h1-11,16H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLALJWSZLKJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

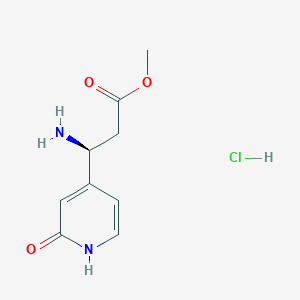
![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[2-amino-1-(2H-1,3-benzodioxol-5-yl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2716386.png)

![2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B2716391.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2716395.png)
![N-(benzo[d]thiazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2716396.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716399.png)
